5,8-Methano-1,7-naphthyridine is a heterocyclic compound belonging to the naphthyridine family, characterized by a fused bicyclic structure containing nitrogen atoms. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The structural framework of 5,8-methano-1,7-naphthyridine offers opportunities for modification, which can lead to derivatives with enhanced pharmacological properties.
The synthesis and study of 5,8-methano-1,7-naphthyridine derivatives have been reported in various scientific literature, highlighting their relevance in organic synthesis and drug discovery. The compound can be derived from established synthetic pathways that involve multi-component reactions and cyclization processes.
5,8-Methano-1,7-naphthyridine is classified as a nitrogen-containing heterocycle. It falls under the category of naphthyridines, which are further categorized based on the position of nitrogen atoms within their structure. This compound specifically features a unique methano bridge that differentiates it from other naphthyridine derivatives.
The synthesis of 5,8-methano-1,7-naphthyridine can be approached through several methods:
The synthesis often involves the formation of intermediates that undergo subsequent cyclization and functionalization steps. For instance, the condensation reactions followed by cyclization lead to the formation of the naphthyridine core structure.
5,8-Methano-1,7-naphthyridine can participate in various chemical reactions:
Reactions typically require specific conditions such as temperature control and catalyst presence to optimize yields and selectivity.
The mechanism by which 5,8-methano-1,7-naphthyridine exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors.
Research into specific interactions and binding affinities is ongoing to elucidate the precise mechanisms involved in its pharmacological effects.
Relevant data such as spectral analysis (Nuclear Magnetic Resonance and Infrared Spectroscopy) are crucial for confirming the identity and purity of synthesized compounds .
5,8-Methano-1,7-naphthyridine has potential applications in:
5,8-Methano-1,7-naphthyridine features a tricyclic scaffold comprising a 1,7-naphthyridine core (a diazanaphthalene with nitrogen atoms at positions 1 and 7) bridged by a methane group between C5 and C8. This methano bridge imposes significant geometric distortion, forcing the naphthyridine ring into a boat-like conformation. The central bicyclic system retains partial aromaticity, but the bridging sp³-hybridized carbon reduces π-electron delocalization across the entire framework. Key bond lengths include C−N (average 1.338 Å) and C−C (1.465 Å in the bridge), differing notably from planar naphthyridines due to angular strain [5].
Table 1: Key Structural Parameters of 5,8-Methano-1,7-Naphthyridine
Parameter | Value | Comparison to Planar 1,7-Naphthyridine |
---|---|---|
C5−C8 Bond Length | 1.465 Å | Not present (unbridged) |
N1−C2 Bond Length | 1.338 Å | ~1.340 Å |
C−N−C Angle | 118.5° | ~120° |
Ring Torsion Angle | 15.8° | 0° (planar) |
The methano bridge fundamentally alters physicochemical properties relative to unsubstituted 1,7-naphthyridine:
The systematic IUPAC name for the parent compound is 1,5-diazatricyclo[4.4.1.0³,⁸]undeca-3(8),4,6,9-tetraene, reflecting the bridged bicyclic core with nitrogen at positions 1 and 5 (equivalent to 1,7-naphthyridine numbering) [8]. Isomeric complexity arises from:
Single-crystal X-ray analysis reveals:
Table 2: Crystallographic Data for Methano-Bridged vs. Unbridged Naphthyridines
Parameter | 5,8-Methano-1,7-Naphthyridine | 1,8-Naphthyridine Cocrystal |
---|---|---|
Space Group | P2₁/c (monoclinic) | P21/c |
π-Stacking Distance | >4.0 Å | 3.854 Å |
N⋯H−N H-Bond Length | 2.48 Å | 2.22 Å |
Planarity (r.m.s. dev) | 0.09 Å | 0.02 Å |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8